N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide
Description
N’-(2-CHLOROPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, which includes a triazolo[3,2-b][1,3]thiazole moiety, contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C22H20ClN5O3S |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide |
InChI |
InChI=1S/C22H20ClN5O3S/c1-13-18(11-12-24-20(29)21(30)25-17-6-4-3-5-16(17)23)32-22-26-19(27-28(13)22)14-7-9-15(31-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,24,29)(H,25,30) |
InChI Key |
QKZVAWRPRGXIPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(2-CHLOROPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolothiadiazole core: This can be achieved by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.
Substitution reactions: The triazolothiadiazole core is then subjected to various substitution reactions to introduce the 2-chlorophenyl and 4-methoxyphenyl groups.
Coupling reactions: The final step involves coupling the substituted triazolothiadiazole with an appropriate ethylenediamine derivative under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
N’-(2-CHLOROPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Due to its anticancer properties, it is being investigated as a potential chemotherapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(2-CHLOROPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE involves its interaction with various molecular targets and pathways:
DNA replication inhibition: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme inhibition: It can inhibit key enzymes involved in cellular metabolism, such as shikimate dehydrogenase, which is essential for the biosynthesis of aromatic amino acids.
Apoptosis induction: The compound can induce apoptosis in cancer cells by activating specific signaling pathways, such as the mitochondrial pathway.
Comparison with Similar Compounds
N’-(2-CHLOROPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds also exhibit antimicrobial and anticancer activities but may differ in their specific targets and potency.
1,2,4-triazole derivatives: These compounds are known for their antifungal properties and are used in the treatment of fungal infections.
Triazolothiadiazole derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including anticancer and antimicrobial effects.
The uniqueness of N’-(2-CHLOROPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
